Cas no 51123-99-0 (6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine)
51123-99-0 structure
Product Name:6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine
Numero CAS:51123-99-0
MF:C15H11F3N4S
MW:336.334851503372
CID:934781
PubChem ID:100475
Update Time:2025-04-19
6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine
- 6-[3-(trifluoromethyl)phenyl]sulfanylquinazoline-2,4-diamine
- 2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline
- 2,4-Quinazolinediamine, 6-((3-(trifluoromethyl)phenyl)thio)-
- 2,4-Quinazolinediamine, 6-[[3-(trifluoromethyl)phenyl]thio]-
- 6-(3-trifluoromethyl-phenylsulfanyl)-quinazoline-2,4-diamine
- 6-< < 3-(trifluoromethyl)phenyl> thio> -2,4-quinazolinediamine
- AC1L2OTV
- CHEMBL268089
- NCIMech_000537
- NSC305782
- WR-159412
- 51123-99-0
- NSC 305782
- WR 159,412
- DS-003652
- DTXSID00199145
- 6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2,4-quinazolinediamine
- UNII-ZAL3KJ3AZC
- 2,4-diamino-6-(5-trifluoromethylphenyl)-thioquinazoline
- WR 159412
- 2, 6-[[3-(trifluoromethyl)phenyl]thio]-
- 6-((3-(Trifluoromethyl)phenyl)thio)-2,4-quinazolinediamine
- NCI60_002591
- BFQQHTILCQZRGX-UHFFFAOYSA-N
- NSC-305782
- CCG-35588
- WR-159,412
- 6-((3-(trifluoromethyl)phenyl)thio)quinazoline-2,4-diamine
- ZAL3KJ3AZC
- SMR001831386
- BDBM50404678
- MLS003115820
-
- Inchi: 1S/C15H11F3N4S/c16-15(17,18)8-2-1-3-9(6-8)23-10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22)
- Chiave InChI: BFQQHTILCQZRGX-UHFFFAOYSA-N
- Sorrisi: S(C1=CC=CC(C(F)(F)F)=C1)C1C=CC2C(=C(N)N=C(N)N=2)C=1
Proprietà calcolate
- Massa esatta: 336.06583
- Massa monoisotopica: 336.065652
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 409
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 103
- XLogP3: 3.8
Proprietà sperimentali
- Densità: 1.51
- Punto di ebollizione: 567.2°C at 760 mmHg
- Punto di infiammabilità: 296.8°C
- Indice di rifrazione: 1.69
- PSA: 77.82
- LogP: 5.12660
6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
51123-99-0 (6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso